methyl 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxylate
Description
Methyl 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxylate is a synthetic small molecule featuring a piperidine ring conjugated with a chromen-4-one (chromone) moiety via a benzoyl linker. Chromones are heterocyclic compounds known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
methyl 1-[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO7/c1-29-18-7-8-19-20(13-18)31-14-21(22(19)26)32-17-5-3-15(4-6-17)23(27)25-11-9-16(10-12-25)24(28)30-2/h3-8,13-14,16H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENALIQYIHUMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
This method involves the cyclization of 2-hydroxy-4-methoxybenzaldehyde with β-ketoesters. As reported by Sairam et al., optimal conditions use toluene as the solvent and piperidine as a base catalyst (Scheme 1).
Reaction Conditions
| Component | Details |
|---|---|
| Substrate | 2-Hydroxy-4-methoxybenzaldehyde |
| Coupling Partner | Ethyl acetoacetate |
| Catalyst | Piperidine (10 mol%) |
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Yield | 68–82% |
The reaction proceeds via enolate formation, followed by intramolecular cyclization to yield the chromone core. The 3-hydroxy group is retained for subsequent etherification.
Pechmann Condensation
An alternative route employs Pechmann condensation using resorcinol derivatives and β-ketoesters under acidic conditions. Moradi et al. achieved 72–96% yields using polyvinylpolypyrrolidone-bound BF3 (PVPP-BF3) in ethanol (Scheme 2).
Reaction Conditions
| Component | Details |
|---|---|
| Substrate | 2,4-Dimethoxyphenol |
| Coupling Partner | Ethyl acetoacetate |
| Catalyst | PVPP-BF3 (15 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Yield | 85–93% |
Preparation of Methyl 1-(4-Hydroxybenzoyl)piperidine-4-carboxylate
The piperidine-benzoate fragment is synthesized through sequential acylation and esterification:
Piperidine-4-carboxylic Acid Methyl Ester Formation
Piperidine-4-carboxylic acid is esterified using methanol under acidic conditions:
$$
\text{Piperidine-4-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl piperidine-4-carboxylate} + \text{H}2\text{O}
$$
Reaction Conditions
| Parameter | Details |
|---|---|
| Acid Catalyst | H2SO4 (5 mol%) |
| Solvent | Methanol |
| Temperature | Reflux (65°C) |
| Yield | 89–94% |
Acylation with 4-Hydroxybenzoyl Chloride
The piperidine ester undergoes N-acylation with 4-hydroxybenzoyl chloride under Schotten-Baumann conditions:
$$
\text{Methyl piperidine-4-carboxylate} + \text{4-Hydroxybenzoyl chloride} \xrightarrow{\text{NaOH}} \text{Methyl 1-(4-hydroxybenzoyl)piperidine-4-carboxylate}
$$
Reaction Conditions
| Parameter | Details |
|---|---|
| Base | NaOH (2 equiv) |
| Solvent | Water/THF (1:1) |
| Temperature | 0–5°C |
| Yield | 76–82% |
Mitsunobu Reaction for Ether Bond Formation
The chromone and piperidine-benzoate fragments are coupled via Mitsunobu reaction to establish the ether linkage:
$$
\text{7-Methoxy-4-oxo-4H-chromen-3-ol} + \text{Methyl 1-(4-hydroxybenzoyl)piperidine-4-carboxylate} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}
$$
Reaction Conditions
| Parameter | Details |
|---|---|
| Reagents | Diethyl azodicarboxylate (DEAD, 1.2 equiv), Triphenylphosphine (1.2 equiv) |
| Solvent | THF |
| Temperature | 0°C → room temperature |
| Yield | 58–65% |
The Mitsunobu reaction selectively forms the ether bond between the chromone’s 3-hydroxy group and the benzoyl’s para-hydroxy group, preserving ester functionalities.
Alternative Synthetic Routes and Methodological Considerations
Claisen Rearrangement-Mediated Chromone Formation
Winkler et al. demonstrated that Claisen rearrangement of propargyl ether intermediates could generate chromone cores. Applying this to the target compound:
- Mitsunobu reaction between tetrahydro-3-pyridinemethanol and 3-hydroxy-7-methoxyphenyl propargyl ether.
- Thermal Claisen rearrangement (180°C, DMF) to form the chromone-piperidine hybrid.
Advantages
Solid-Phase Synthesis for Scalability
Ghanei-Nasab et al. reported microwave-assisted coupling for chromone carboxamides. Adapting this:
- Immobilize piperidine-4-carboxylate on Wang resin.
- Perform acylation and Mitsunobu reaction under microwave irradiation (100°C, 10 min).
Yield Improvement
Challenges and Optimization Strategies
Steric Hindrance in Piperidine Acylation
Bulky substituents on the piperidine ring reduce acylation efficiency. Using LiAlH4 for reductive amination (as in flavopiridol synthesis) mitigates this but risks ester group reduction.
Protecting Group Management
- Methoxy Groups : Stable under Mitsunobu conditions but sensitive to strong acids.
- Ester Groups : Require mild bases (e.g., NaHCO3) during workup to prevent hydrolysis.
Purification Techniques
- Column chromatography (SiO2, ethyl acetate/hexane) resolves diastereomers.
- Recrystallization from ethanol/water enhances purity (>98%).
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), methyl iodide (MeI)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The chromen-4-one moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The methoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several piperidine- and chromone-based derivatives. Below is a comparative analysis based on substituents, synthesis routes, and pharmacological relevance:
Structural Analogues
Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate (II)
- Structure : Features a piperidine ring with a 2-chloroethyl substituent and an ethyl ester group.
- Synthesis : Prepared via alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base .
- Role : Intermediate in synthesizing umeclidinium bromide (a bronchodilator), highlighting its utility in constructing bioactive quinuclidine derivatives .
Methyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride
- Structure : Contains a benzyl-protected piperidine ring, a ketone at position 4, and a methyl ester at position 3.
Remifentanil (GI-87084)
- Structure: Piperidine core with a methoxycarbonyl group and an N-propanoylanilino substituent.
- Pharmacology : A potent opioid analgesic; its ester linkage enables rapid hydrolysis, ensuring short-acting effects .
- Divergence : Unlike the target compound, remifentanil lacks a chromone system but shares esterified carboxylates critical for metabolic stability .
Pharmacological Potential
- Chromone Derivatives: Known for modulating kinases (e.g., MAPK) and oxidative stress pathways .
- Piperidine Esters : Often serve as prodrugs (e.g., remifentanil) or intermediates for bioactive molecules (e.g., umeclidinium bromide) .
- Target Compound : Hypothesized to combine chromone’s anti-inflammatory effects with piperidine’s CNS permeability, though experimental validation is absent in the provided evidence.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Limitations
- Synthesis Challenges : The benzoyl-chromone linkage may require regioselective coupling to avoid side products.
- Knowledge Gaps: Absence of direct pharmacological or toxicity data for the target compound necessitates further experimental studies.
Biological Activity
Methyl 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxylate is a complex organic compound notable for its diverse biological activities. This compound, characterized by its chromen-4-one moiety and piperidine ring, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic uses, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C24H23NO7. The structural components include:
- Chromen-4-one moiety : Known for various biological activities.
- Piperidine ring : Enhances binding affinity to biological targets.
- Methoxy group : Influences solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The chromen-4-one structure is known to inhibit various enzymes and receptors, while the piperidine component may enhance binding specificity. The methoxy group can modulate the compound's pharmacokinetic properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various bacterial strains, suggesting potential as an antibacterial agent. Studies have reported moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce inflammatory markers, indicating its potential utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis with other chromenone derivatives reveals that this compound possesses unique structural features that may confer distinct biological activities. For instance:
| Compound Type | Example Compound | Notable Activities |
|---|---|---|
| Chromenone Derivatives | Coumarin | Antioxidant, anti-inflammatory |
| Piperidine Derivatives | Piperine | Analgesic, anti-inflammatory |
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against a panel of bacteria. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Bacillus subtilis, demonstrating its potential as an antibacterial agent .
Q & A
Q. What are the recommended synthetic pathways for methyl 1-(4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of structurally analogous piperidine-carboxylate derivatives typically involves multi-step reactions. For example, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate is synthesized via amide coupling using EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole hydrate) in dry acetonitrile under nitrogen atmosphere . Key variables include solvent choice (polar aprotic solvents enhance reactivity), temperature (room temperature to 50°C), and stoichiometric ratios of reagents (1:1.2 molar ratio of acid to coupling agent). Yield optimization often requires iterative adjustments to these parameters.
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for determining three-dimensional conformation. For compounds lacking crystallinity, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) are essential. Computational methods like density functional theory (DFT) can predict molecular geometry and compare it with experimental data .
Q. What are the primary biological targets of structurally similar piperidine-carboxylate derivatives?
- Methodological Answer : Piperidine derivatives often target enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) due to their ability to mimic natural substrates. For instance, ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate exhibits inhibitory activity against enzymes involved in inflammatory pathways . To identify targets for this compound, use competitive binding assays, enzymatic inhibition studies, or molecular docking simulations with databases like PDB or ChEMBL.
Q. Which analytical techniques are critical for purity assessment and characterization?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. For structural confirmation, combine Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹) and liquid chromatography-mass spectrometry (LC-MS) for molecular weight verification .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Store in sealed, dry containers at 2–8°C. Follow waste disposal guidelines for halogenated organic compounds, as brominated or chlorinated analogs require incineration by certified facilities .
Advanced Research Questions
Q. How can reaction intermediates be optimized to improve scalability in multi-step syntheses?
- Methodological Answer : Use design of experiments (DoE) to map critical process parameters (CPPs). For example, replacing traditional coupling agents (EDCI/HOBt) with greener alternatives like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) can reduce side reactions. Monitor intermediates via thin-layer chromatography (TLC) with UV-active visualization .
Q. How should researchers address contradictory data in biological activity studies of this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, IC50 determination methods). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Cross-reference with structurally similar compounds, such as methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate, which shows activity against cancer cell lines via apoptosis induction .
Q. What strategies are effective in troubleshooting low yields during the final coupling step?
- Methodological Answer : Low yields often result from steric hindrance or poor nucleophile activation. Introduce microwave-assisted synthesis to enhance reaction kinetics or use protecting groups (e.g., tert-butoxycarbonyl, BOC) for sensitive functional groups. Confirm reagent dryness via Karl Fischer titration, as moisture degrades coupling agents .
Q. What emerging applications exist for chromen-3-yl derivatives in targeted drug delivery?
- Methodological Answer : Chromen-3-yl derivatives (e.g., methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate) show promise in targeting cancer-specific receptors like HER2. Conjugate these compounds with nanoparticle carriers (e.g., PLGA) for controlled release, and validate targeting efficiency via fluorescence microscopy .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Methodological Answer :
Use in silico tools like ADMET Predictor™ or Schrödinger’s QikProp to estimate logP (lipophilicity), CYP450 inhibition, and hERG channel binding. Compare results with experimental microsomal stability assays (e.g., human liver microsomes) and Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
